

Navigating the Thiophenyl-Pyridine Scaffold: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)pyridin-3-amine

CAS No.: 886507-53-5

Cat. No.: B1336265

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An In-depth Exploration of **2-(Thiophen-2-yl)pyridin-3-amine** and its Analogs for Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of the chemical landscape, synthesis, and potential applications of **2-(thiophen-2-yl)pyridin-3-amine** and its related isomers. This class of heterocyclic compounds, characterized by a thiophene ring linked to a substituted pyridine core, represents a scaffold of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and technological potential of these versatile molecules.

Introduction and Chemical Identity

The precise compound, **2-(thiophen-2-yl)pyridin-3-amine**, presents a challenge in definitive identification within common chemical databases. While a specific CAS number for this exact isomer is not readily available in public repositories, its structural analogs are well-documented, highlighting the rich chemical space of thiophenyl-pyridines. For the purpose of this guide, we

will delve into the known characteristics of closely related and commercially available isomers to provide a robust framework for understanding the target molecule.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-(Thiophen-3-yl)pyridine	21298-55-5	C ₉ H ₇ NS	161.22
2-(Thiophen-2-yl)pyridine	3319-99-1	C ₉ H ₇ NS	161.23 ^[1]
2-(Thiophen-2-yl)pyridin-4-amine	1020540-64-0	C ₉ H ₈ N ₂ S	176.24

The structural nuance between the 2- and 3-substituted thiophene ring, as well as the position of the amine group on the pyridine ring, can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these subtle differences is paramount for rational drug design and materials engineering.

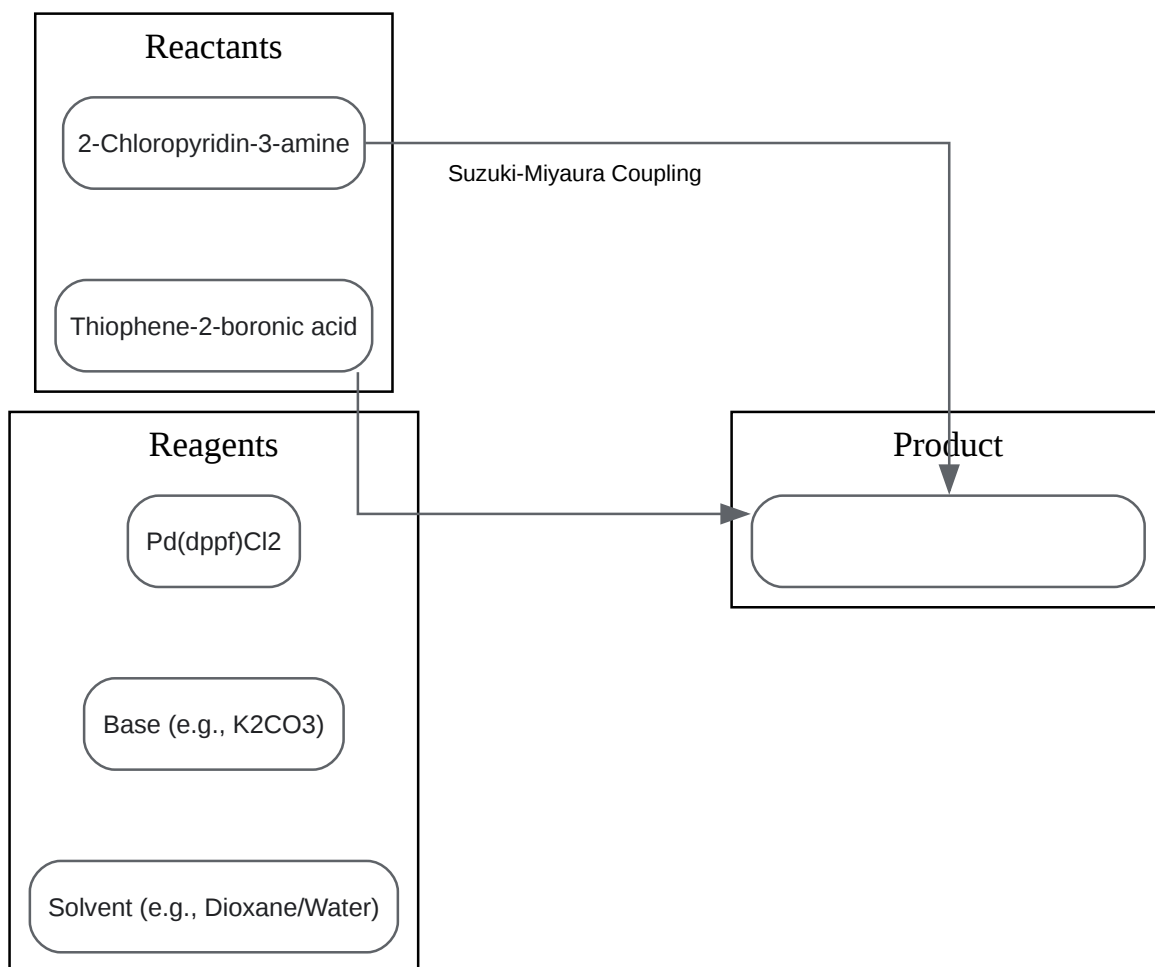
Synthesis Strategies: Building the Thiophenyl-Pyridine Core

The synthesis of thiophenyl-pyridine derivatives can be approached through several strategic disconnections. The two most prevalent and versatile methods involve the formation of the C-C bond between the two heterocyclic rings via cross-coupling reactions, or the construction of one of the heterocyclic rings onto the other.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.^{[2][3]} This reaction typically involves the coupling of a heteroaryl halide with a heteroaryl boronic acid or ester, catalyzed by a palladium complex.

A plausible synthetic route to **2-(thiophen-2-yl)pyridin-3-amine** via a Suzuki-Miyaura coupling is depicted below:



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Caption: Suzuki-Miyaura cross-coupling for the synthesis of **2-(thiophen-2-yl)pyridin-3-amine**.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is adapted from established methods for the synthesis of 2-arylpyridines and serves as a general guideline.^{[2][4]}

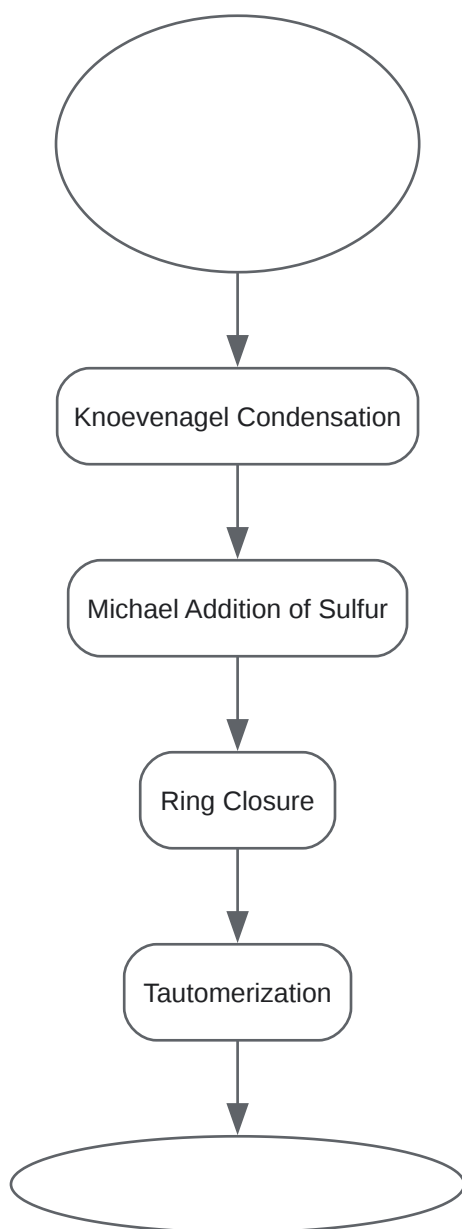
- **Reaction Setup:** In a flame-dried Schlenk flask, combine 2-chloropyridin-3-amine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq).

- **Solvent and Degassing:** Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired **2-(thiophen-2-yl)pyridin-3-amine**.

Ring Formation Strategies: The Gewald Reaction

An alternative approach involves the construction of the aminothiophene ring onto a pre-existing pyridine scaffold. The Gewald reaction is a classic and efficient one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.^{[5][6][7]}

A conceptual workflow for the synthesis of a 2-aminothiophene derivative is illustrated below:



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Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.

Physicochemical Properties and Characterization

The physicochemical properties of **2-(thiophen-2-yl)pyridin-3-amine** and its analogs are crucial for their application, particularly in drug development where parameters like solubility, lipophilicity, and pKa dictate pharmacokinetic behavior. While experimental data for the exact target molecule is scarce, we can infer properties from related structures.

Spectroscopic characterization is essential for confirming the structure of synthesized compounds. Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretches of the amine and the characteristic vibrations of the aromatic rings.

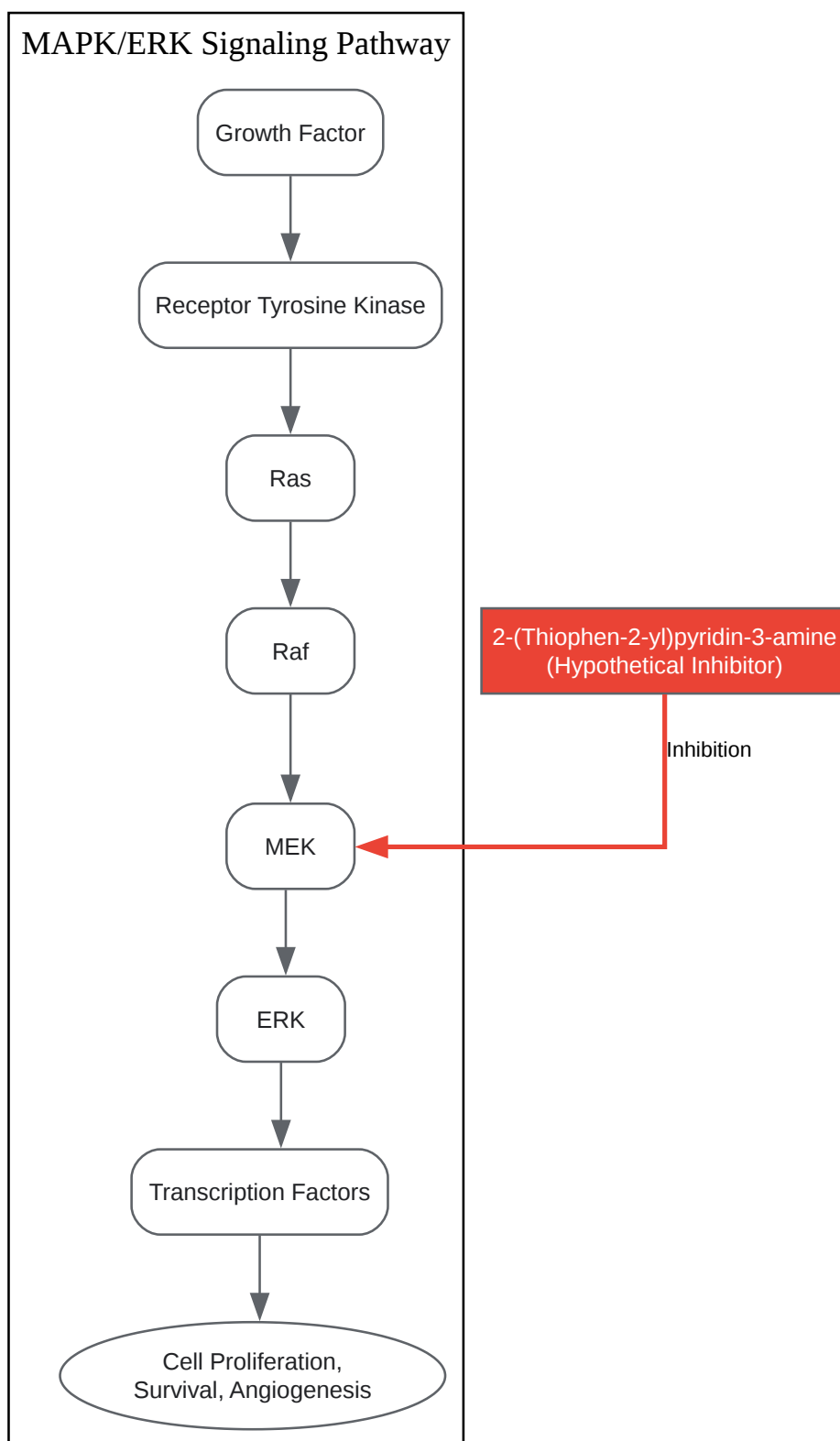
Applications in Drug Discovery and Medicinal Chemistry

The thiophenyl-pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[8] The presence of both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen), along with the lipophilic thiophene ring, provides a pharmacophoric framework for interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of thiophenyl-pyridine derivatives as anticancer agents.^[8] These compounds have been shown to target various signaling pathways implicated in cancer progression.

A potential mechanism of action for the anticancer effects of aminothiophenylpyridines could involve the inhibition of key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway.^{[8][9]}



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Caption: Hypothetical inhibition of the MAPK/ERK pathway by a **2-(thiophen-2-yl)pyridin-3-amine** analog.

This proposed mechanism suggests that by inhibiting a key kinase like MEK, the compound could block downstream signaling, leading to a reduction in cell proliferation and survival.

Other Therapeutic Areas

Beyond oncology, thiophenyl-pyridine derivatives have shown promise as:

- Anti-inflammatory agents[10]
- Analgesics[10]
- Antimicrobial agents

The versatility of this scaffold allows for fine-tuning of its biological activity through targeted chemical modifications.

Applications in Materials Science

The conjugated system formed by the thiophene and pyridine rings makes these compounds attractive for applications in materials science, particularly in the field of organic electronics. The electron-rich thiophene and electron-deficient pyridine can create a donor-acceptor system, which is beneficial for charge transport properties.

Potential applications include:

- Organic light-emitting diodes (OLEDs)
- Organic photovoltaics (OPVs)
- Organic field-effect transistors (OFETs)

Conclusion and Future Directions

The **2-(thiophen-2-yl)pyridin-3-amine** scaffold and its analogs represent a promising class of compounds with significant potential in both drug discovery and materials science. While the

specific titular compound remains to be fully characterized in the public domain, the wealth of information on related structures provides a strong foundation for future research.

Future efforts should focus on:

- The definitive synthesis and characterization of **2-(thiophen-2-yl)pyridin-3-amine** to establish its precise physicochemical and biological properties.
- Exploration of the structure-activity relationship (SAR) to optimize the therapeutic potential of this scaffold for various diseases.
- Investigation of the electronic properties of these compounds to develop novel materials for advanced technological applications.

This guide serves as a starting point for researchers to delve into the exciting and multifaceted world of thiophenyl-pyridines, with the hope of unlocking new discoveries in science and medicine.

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